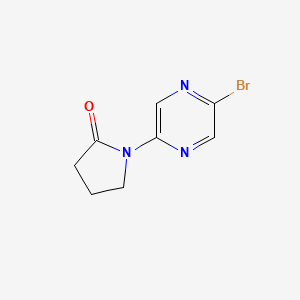

1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(5-bromopyrazin-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTRIXVTYIJOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidinone ring and a bromopyrazine moiety. The molecular formula is C8H8BrN3O, with a molecular weight of 232.07 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN3O |

| Molecular Weight | 232.07 g/mol |

| Canonical SMILES | C1CC(=O)N(C1)C2=NC(=C(N2)Br)C=N |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study synthesized a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM in Jurkat cells, indicating potent antiproliferative activity .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Cell Cycle Arrest: BPU was shown to induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .

- Antiangiogenic Activity: In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that BPU inhibited angiogenesis, suggesting its potential to restrict tumor growth by preventing blood vessel formation .

- Molecular Interactions: Computational docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and angiogenesis .

Case Studies

A recent publication detailed the synthesis and evaluation of BPU as an anticancer agent. The study employed various in vitro assays to assess cell viability and proliferation rates across different cancer cell lines. The findings suggested that BPU could serve as a lead compound for further development into effective anticancer therapies .

Summary of Findings

The biological activity of this compound derivatives shows promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis through multiple mechanisms. Further research is warranted to explore their full therapeutic potential and optimize their efficacy.

Comparison with Similar Compounds

The biological and chemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent groups. Below is a detailed comparison of 1-(5-bromopyrazin-2-yl)pyrrolidin-2-one with structurally or functionally related compounds:

Structural Analogs with Halogenated Pyrazine/Pyrimidine Substituents

Key Insights :

- The position of halogenation (e.g., 5-bromo vs. 3-chloro on pyrazine) significantly impacts electronic distribution and steric interactions, affecting reactivity in cross-coupling reactions .

- Pyrimidine analogs (e.g., 5-bromopyrimidine derivatives) exhibit distinct pharmacokinetic profiles due to altered solubility and metabolic stability compared to pyrazine-based compounds .

Antiarrhythmic and Cardiovascular Agents

Key Insights :

- Arylpiperazine-substituted pyrrolidin-2-ones (e.g., compound 7 in ) exhibit strong α-adrenergic receptor binding , whereas the bromopyrazine analog lacks reported receptor activity, highlighting the critical role of substituents in targeting specific pathways.

- The alkyl chain length (e.g., propyl vs. butyl in S-73) influences pharmacokinetics, with longer chains enhancing duration of action .

Neuroactive and Antioxidant Derivatives

Key Insights :

- Benzylation (e.g., compound 10b) enhances blood-brain barrier penetration, critical for neuroactive agents .

- Antioxidant activity in chlorohydroxyphenyl derivatives correlates with electron-donating groups (e.g., hydroxyl and thioxo-triazole), absent in the bromopyrazine analog .

Comparative Data Table

| Property | This compound | 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one | S-73 (Antiarrhythmic) | 10b (Anti-Alzheimer’s) |

|---|---|---|---|---|

| Molecular Weight | 242.08 | 199.62 | 381.34 | 438.50 |

| Halogen/Substituent | 5-Bromopyrazine | 3-Chloropyrazine | 2,4-Difluorophenyl | 4-Methoxybenzyl |

| Biological Activity | Synthetic intermediate | N/A | α1/α2-Adrenolytic | Acetylcholinesterase inhibition |

| Therapeutic Area | Materials science | N/A | Cardiovascular | Neurodegenerative |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one typically involves the nucleophilic substitution or coupling of a 5-bromopyrazin-2-yl halide or equivalent electrophile with pyrrolidin-2-one or its derivatives. The key steps include:

- Activation of the pyrazine ring at the 2-position with a bromine substituent at the 5-position.

- Nucleophilic attack by the nitrogen of pyrrolidin-2-one to form the N-aryl bond.

- Purification and characterization of the final product.

Detailed Preparation Method from Patent US11248001B2

A representative preparation method is described in patent US11248001B2, which discloses PCSK9 inhibitors including this compound derivatives. The synthesis involves:

-

- 5-Bromopyrazin-2-yl halide (commonly chloride or bromide)

- Pyrrolidin-2-one (lactam)

-

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are used to dissolve reactants.

- Base: Mild bases like triethylamine or cesium carbonate to deprotonate the lactam nitrogen, increasing nucleophilicity.

- Temperature: Moderate heating (typically 50–100°C) to promote coupling.

- Time: Several hours (4–24 h) depending on scale and reactivity.

-

- Dissolve 5-bromopyrazin-2-yl halide and pyrrolidin-2-one in DMF.

- Add base (e.g., triethylamine) slowly under stirring.

- Heat the mixture under nitrogen atmosphere to the desired temperature.

- Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, quench the reaction with water.

- Extract the product into an organic solvent such as ethyl acetate.

- Wash organic layers with brine, dry over magnesium sulfate, and concentrate.

- Purify by flash chromatography or preparative HPLC.

-

- Yields typically range from 60% to 85%.

- Purity confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-Bromopyrazin-2-yl halide + Pyrrolidin-2-one + Base (e.g., triethylamine) in DMF | Nucleophilic substitution to form this compound |

| 2 | Workup with water, extraction with ethyl acetate | Isolation of crude product |

| 3 | Purification by flash chromatography or preparative HPLC | Pure target compound |

Analytical Characterization

The compound is characterized using:

- 1H NMR Spectroscopy: Signals corresponding to pyrrolidin-2-one ring protons and aromatic pyrazine protons confirm structure.

- Mass Spectrometry: Molecular ion peak consistent with C9H9BrN3O.

- Chromatography: High-performance liquid chromatography (HPLC) confirms purity >95%.

Notes on Optimization and Variations

- Base Selection: Cesium carbonate may improve yields by stronger deprotonation.

- Solvent Variations: Use of acetonitrile or dimethyl sulfoxide (DMSO) can be explored for solubility and reaction rate optimization.

- Temperature Control: Excessive heating may cause decomposition; controlled heating is essential.

- Scale-Up Considerations: Stirring efficiency and inert atmosphere are critical for larger batch synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | 5-Bromopyrazin-2-yl halide | Commercially available or synthesized |

| Nucleophile | Pyrrolidin-2-one | Lactam nitrogen nucleophile |

| Base | Triethylamine, Cesium carbonate | Facilitates nucleophilic substitution |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents preferred |

| Temperature | 50–100°C | Moderate heating to promote reaction |

| Reaction Time | 4–24 hours | Monitored by TLC or LC-MS |

| Workup | Water quench, ethyl acetate extraction | Standard organic extraction |

| Purification | Flash chromatography, preparative HPLC | Ensures high purity |

| Yield | 60–85% | Dependent on conditions |

Q & A

Q. What are the optimal synthetic routes for 1-(5-bromopyrazin-2-yl)pyrrolidin-2-one, and how can reaction conditions be tailored to improve yield?

The synthesis of bromopyrazine-pyrrolidinone derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, analogous compounds are synthesized via coupling reactions using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base under controlled heating (150°C) . Yield optimization requires adjusting stoichiometry, solvent selection, and reaction time. Purification via column chromatography or recrystallization is often employed to isolate high-purity products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in bromopyrazine-pyrrolidinone derivatives?

1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For instance, coupling constants in aromatic regions distinguish between pyrazine and pyrrolidinone ring protons. DEPT-135 experiments identify secondary and tertiary carbons, while 2D NMR (e.g., COSY, HSQC) maps connectivity between bromopyrazine and pyrrolidinone moieties . Comparative analysis with analogous compounds (e.g., fluoropyrimidine derivatives) helps validate assignments .

Q. What spectroscopic techniques are most reliable for assessing purity and stability of this compound under varying storage conditions?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) confirms molecular ion peaks and detects degradation products. Stability studies under humidity, light, and temperature stress (e.g., 40°C/75% RH) coupled with Fourier-transform infrared (FTIR) spectroscopy monitor functional group integrity .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving electron density ambiguities in bromopyrazine-pyrrolidinone crystals?

Single-crystal X-ray diffraction, refined using SHELXL , resolves conformational flexibility in the pyrrolidinone ring and bromopyrazine orientation. For example, disorder in the bromine position can be modeled with split occupancy and restrained refinement. High-resolution data (d-spacing < 0.8 Å) and TWIN commands in SHELX handle twinning issues common in heterocyclic crystals .

Q. What computational strategies reconcile discrepancies between experimental NMR data and predicted spectra for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts, identifying discrepancies due to solvent effects or dynamic conformations. Molecular dynamics (MD) simulations model ring puckering in pyrrolidinone, which affects proton coupling constants. Hybrid methods combining experimental data and computational corrections improve accuracy .

Q. How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a directing group in Suzuki-Miyaura couplings, with reactivity dependent on pyrazine ring electronics. Steric hindrance from the pyrrolidinone ring may slow transmetallation steps. Control experiments with non-brominated analogs and kinetic studies (e.g., monitoring via in situ IR) quantify these effects .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets, and how are false positives mitigated?

High-throughput screening (HTS) using fluorescence polarization or surface plasmon resonance (SPR) identifies binding to kinases or GPCRs. Counter-screening against off-target proteins (e.g., albumin) and orthogonal assays (e.g., microscale thermophoresis) reduce false positives. Dose-response curves validate specificity .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting crystallographic and computational data regarding the compound’s tautomeric forms?

Tautomerism in the pyrrolidinone ring (e.g., lactam-lactim equilibrium) can produce conflicting X-ray and DFT results. High-pressure crystallography or low-temperature data collection stabilizes dominant tautomers. QM/MM simulations incorporating crystal packing effects align computational models with experimental observations .

Q. What statistical approaches resolve variability in biological activity data across different assay platforms?

Meta-analysis using standardized metrics (e.g., pIC50) and Bland-Altman plots identifies platform-specific biases. Bootstrapping methods assess confidence intervals, while multivariate regression accounts for variables like cell line heterogeneity or assay sensitivity .

Structural and Mechanistic Insights

Q. How does the compound’s three-dimensional conformation impact its pharmacokinetic properties?

Molecular docking (AutoDock Vina) and molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations predict binding modes and solvation effects. LogP calculations and in vitro permeability assays (Caco-2 monolayers) correlate pyrrolidinone ring puckering with membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.